Limaprost
Vue d'ensemble
Description
Le limaprost est un analogue de la prostaglandine E1 par voie orale utilisé pour améliorer les symptômes associés à la thromboangéite oblitérante, à la sténose acquise du canal lombaire et à d'autres conditions ischémiques . Les prostaglandines agissent sur une variété de cellules, telles que les cellules musculaires lisses vasculaires, provoquant une constriction ou une dilatation, sur les plaquettes provoquant une agrégation ou une désagrégation, et sur les neurones spinaux provoquant la douleur . Le this compound a montré qu'il améliorait l'insuffisance circulatoire périphérique avec une action vasodilatatrice et un effet antithrombotique .
Applications De Recherche Scientifique
Limaprost has a wide range of scientific research applications. In medicine, it is used to treat ischemic symptoms such as ulcers, pain, and coldness associated with thromboangiitis obliterans . It is also used to improve symptoms of lumbar spinal canal stenosis . In pharmacokinetic studies, this compound has been shown to be rapidly absorbed and eliminated, with no accumulation after multiple dosing . Additionally, this compound has been studied for its potential use in treating carpal tunnel syndrome and cervical spondylosis .
Mécanisme D'action
Target of Action
Limaprost is an oral prostaglandin E1 analogue . Its primary targets are the prostaglandin E2 receptors . Prostaglandins act on a variety of cells such as vascular smooth muscle cells, platelets, and spinal neurons .
Mode of Action
As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . One of the pharmacological actions of this compound is the suppression of NGF expression in human cells .
Pharmacokinetics
this compound is rapidly absorbed after oral administration and is rapidly eliminated . After single dosing, this compound was rapidly absorbed (time to reach maximum plasma concentration [tmax] = 22.50 min) and eliminated (elimination half-life [t½] = 21.70 min) . The maximum plasma concentration (Cmax) was 2.56 pg/mL and area under the concentration-time curve (AUC) from time 0 to the last quantifiable time point (AUC0–t) was 70.68 pg·min/mL . There was no accumulation after multiple dosing .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation to improve blood flow to the extremities and increase cutaneous temperature . It also has an antithrombotic effect .
Analyse Biochimique
Biochemical Properties
Limaprost acts as an agonist at prostaglandin E2 receptors . It stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . Prostaglandins, like this compound, act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .
Cellular Effects
This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Mechanism
As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed following oral administration; the median time to peak plasma concentration was under 1 hour after a single dose . There were significant inter-individual variations in the area under the concentration-time curve (AUC) for both single- and multiple-dose regimens .
Dosage Effects in Animal Models
The optimal dosage of this compound for the treatment of lumbar spinal canal stenosis was deemed to be 15 μg/day
Metabolic Pathways
This compound is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .
Transport and Distribution
After oral intake, this compound is widely dispersed throughout the body . It has a moderate binding to plasma proteins, though individual differences may exist in the specifics of this binding .
Subcellular Localization
As a prostaglandin E1 analogue, it is likely to be found wherever prostaglandin E2 receptors are located, including the cell membrane .
Méthodes De Préparation
La préparation du limaprost implique la synthèse d'un composé clathrate de this compound alfadex. Le processus comprend la dispersion de lactose, de sorbitol, d'huile de ricin hydrogénée et de clathrate de this compound alfadex dans l'eau, suivie d'une lyophilisation à des températures spécifiques . Le produit lyophilisé est ensuite pulvérisé et mélangé à de l'amidon prégélatinisé, de la cellulose microcristalline, de la carboxyméthylcellulose de sodium réticulée, de l'hypromellose et de l'acide stéarique avant la compression en comprimés .
Analyse Des Réactions Chimiques
Le limaprost subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les réactifs de dérivatisation d'amine et le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) . Les principaux produits formés à partir de ces réactions sont des dérivés présentant une efficacité d'ionisation améliorée pour l'analyse par spectrométrie de masse .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé pour traiter les symptômes ischémiques tels que les ulcères, la douleur et le froid associés à la thromboangéite oblitérante . Il est également utilisé pour améliorer les symptômes de la sténose du canal lombaire . Dans les études de pharmacocinétique, le this compound s'est avéré être rapidement absorbé et éliminé, sans accumulation après une administration multiple . De plus, le this compound a été étudié pour son utilisation potentielle dans le traitement du syndrome du canal carpien et de la spondylose cervicale .
Mécanisme d'action
En tant qu'analogue de la prostaglandine E1, le this compound agit comme un agoniste des récepteurs de la prostaglandine E2 . Il stimule probablement le sous-type E2 couplé à l'adénylate cyclase de ces récepteurs pour produire une relaxation des muscles lisses . Cette action entraîne une vasodilatation, une augmentation du flux sanguin et une inhibition de l'agrégation plaquettaire . Les effets du this compound sur les cellules musculaires lisses vasculaires et les plaquettes contribuent à ses avantages thérapeutiques dans le traitement des conditions ischémiques .
Comparaison Avec Des Composés Similaires
Le limaprost est similaire à d'autres analogues de la prostaglandine E1, tels que l'alprostadil. Le this compound a une demi-vie plus longue et une puissance plus grande que l'alprostadil . D'autres composés similaires comprennent les anti-inflammatoires non stéroïdiens (AINS) comme l'aspirine et l'indométacine, qui sont également utilisés pour traiter les symptômes ischémiques . Contrairement aux AINS, le this compound cible spécifiquement les récepteurs de la prostaglandine E2, offrant un mécanisme d'action unique qui améliore son efficacité thérapeutique .
Propriétés
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRQPMEIEQFC-UAWLTFRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018146 | |
Record name | Limaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a prostglandin E1 analog, limaprost acts as an agonist at prostraglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation. | |
Record name | Limaprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74397-12-9 | |
Record name | Limaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74397-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Limaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limaprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Limaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Limaprost | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIMAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.